1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

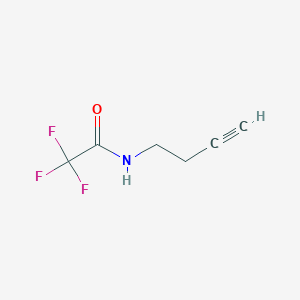

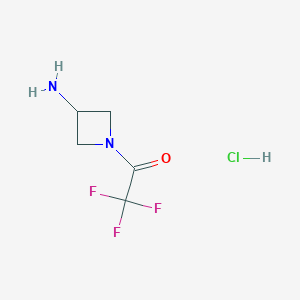

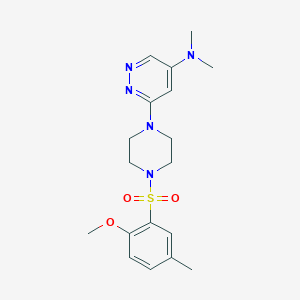

“1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride” is a chemical compound with the CAS Number: 1864051-98-8 . It has a molecular weight of 204.58 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C5H7F3N2O.ClH/c6-5(7,8)4(11)10-1-3(9)2-10;/h3H,1-2,9H2;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

The compound has a molecular weight of 204.58 . It is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Drug Synthesis

The presence of the amine group in the compound suggests its utility in the synthesis of pharmaceutical drugs. Amines are pivotal in medicinal chemistry due to their ability to form bonds with biological targets, influencing pharmacokinetics and pharmacodynamics. This compound could be used to synthesize novel beta-lactam antibiotics due to its azetidine ring, which is structurally similar to penicillin .

Organic Synthesis: Building Blocks

The ketone group within the compound makes it a valuable building block in organic synthesis. It can undergo various reactions, including Grignard reactions, to form complex organic molecules. This is particularly useful in creating new molecules for testing in drug discovery and material science .

Bioconjugation: Labeling and Detection

Bioconjugation techniques often require reactive groups that can attach to biomolecules without disrupting their function. The amine group in this compound can react with carboxylic acids or aldehydes on proteins or nucleic acids, enabling the development of diagnostic assays or therapeutic agents .

Polymer Science: Monomers for Polymerization

The trifluoroethanone moiety could be involved in polymerization reactions, serving as a monomer to create polymers with unique properties such as high thermal stability and chemical resistance, which are valuable in materials science .

Catalysis: Ligand Design

In catalysis, the design of ligands is crucial for the development of efficient catalysts. The structural features of this compound, including the azetidine ring and amine group, could be exploited to design ligands that facilitate asymmetric synthesis, which is important in producing enantiomerically pure substances .

Analytical Chemistry: Chromatographic Studies

The compound’s ability to form hydrogen bonds can be utilized in chromatographic techniques to study the interaction between molecules and stationary phases. This can lead to the development of new methods for the separation and analysis of complex mixtures .

Neuroscience: Neurotransmitter Analogues

The structural similarity of the azetidine ring to pyrrolidine, a component of several neurotransmitters, suggests potential applications in neuroscience. This compound could be used to create analogues of neurotransmitters to study their function and role in neurological disorders .

Agricultural Chemistry: Pesticide Development

Finally, the reactivity of the compound’s functional groups could be harnessed to develop novel pesticides. The design of such compounds could lead to more effective and environmentally friendly pest control solutions in agriculture .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

1-(3-aminoazetidin-1-yl)-2,2,2-trifluoroethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3N2O.ClH/c6-5(7,8)4(11)10-1-3(9)2-10;/h3H,1-2,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBMCOQYJVFNKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C(F)(F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[(2-Cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxyphenyl]prop-2-enoate](/img/structure/B2358155.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2358157.png)

![6-Methyl-2-(2-(phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2358159.png)

![3-[(2-Chloroacetyl)amino]phenyl acetate](/img/structure/B2358166.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide](/img/structure/B2358169.png)

![1-(4-benzylpiperidin-1-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)ethanone](/img/structure/B2358172.png)